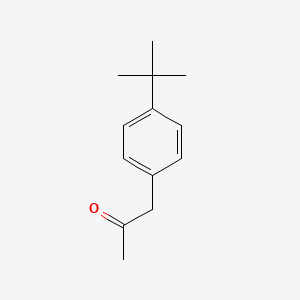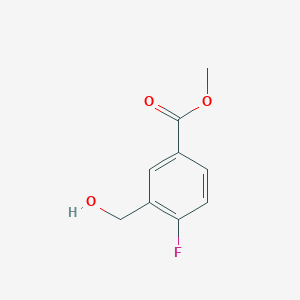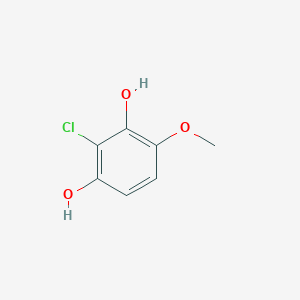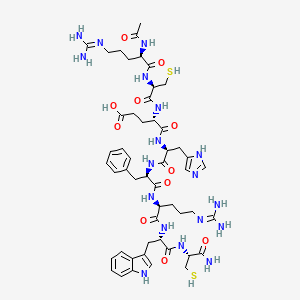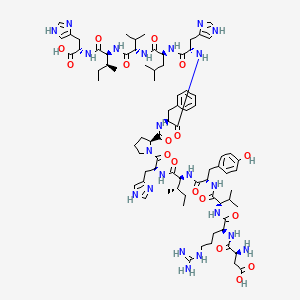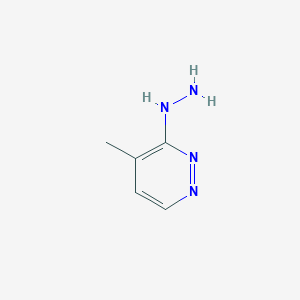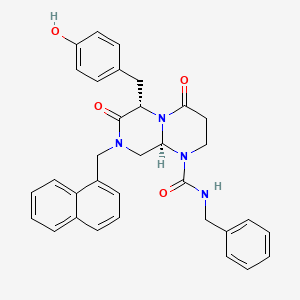
ICG-001
Overview
Description
ICG-001 is a small molecule that specifically binds to cyclic AMP response element-binding protein (CREB)-binding protein (CBP) and inhibits the Wnt/β-catenin signaling pathway . This compound has gained significant attention due to its potential therapeutic applications in various types of cancer and other diseases .
Mechanism of Action
Target of Action
ICG-001, also known as (6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide, primarily targets the cAMP Response Element-Binding Protein (CBP) . CBP is a co-activator of Wnt/β-catenin-mediated transcription .
Mode of Action
This compound exerts its action by binding to CBP, disrupting its interaction with β-catenin . This disruption inhibits CBP’s function as a co-activator of Wnt/β-catenin-mediated transcription . It selectively blocks the β-catenin/CBP interaction without interfering with the β-catenin/p300 interaction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . This pathway plays a complex but key role in the development and progression of various types of cancer . This compound inhibits the proliferation of cells at least partly through attenuating the FOXM1-mediated Wnt/β-catenin signaling .
Result of Action
This compound has been shown to significantly inhibit growth and metastasis of multiple cell lines, induce cell apoptosis, and augment in vitro tumor spheres suppression when used in combination with chemotherapy drugs . It mediates growth inhibition primarily through robust induction of the G1 cell-cycle arrest .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of bone marrow stroma can induce chemoresistance in multiple myeloma cells to chemotherapeutics, but this resistance can be abrogated by this compound . .
Biochemical Analysis
Biochemical Properties
ICG-001 specifically binds to CBP, thereby disrupting its interaction with β-catenin . This action inhibits CBP function as a co-activator of Wnt/β-catenin-mediated transcription . The IC50 value of this compound, indicating its potency in inhibiting this interaction, is 3 μM .
Cellular Effects
This compound has been shown to significantly inhibit the growth and metastasis of multiple gastric cancer cell lines, induce cell apoptosis, and augment in vitro tumor spheres suppression when used in combination with chemotherapy drugs . It has also been found to suppress the proliferation and metastasis of colon cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by robustly blocking the association of β-catenin with CBP and N-cadherin, but promoting the association of β-catenin with P300 and E-cadherin . This action does not alter the distribution and expression of β-catenin .
Temporal Effects in Laboratory Settings
This compound shows dose- and time-dependent cell growth inhibition in various cancer cell lines . It has been observed to have long-term effects on cellular function, including the suppression of growth and metastasis of gastric cancer cell lines .
Dosage Effects in Animal Models
In animal models, this compound has been shown to synergistically inhibit the growth of colon cancer in subcutaneous xenograft mice models and restrain metastasis in lung metastasis mice models when combined with other drugs .
Metabolic Pathways
This compound is involved in the Wnt/β-catenin signaling pathway . By binding to CBP, it disrupts the interaction between CBP and β-catenin, thereby inhibiting the function of CBP as a co-activator of Wnt/β-catenin-mediated transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICG-001 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
ICG-001 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on this compound.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include modified derivatives of this compound with altered functional groups, which can be used for further research and development .
Scientific Research Applications
ICG-001 has a wide range of scientific research applications, including:
Cancer Research: This compound has shown potential in inhibiting the growth of various cancer cell lines, including colon, pancreatic, and gastric cancers
Stem Cell Research: It has been used to study the role of the Wnt/β-catenin pathway in stem cell differentiation and proliferation.
Drug Development: This compound serves as a lead compound for the development of new therapeutic agents targeting the Wnt/β-catenin pathway.
Biological Studies: It is used to investigate the molecular mechanisms underlying various biological processes regulated by the Wnt/β-catenin pathway.
Comparison with Similar Compounds
ICG-001 is compared with other β-catenin inhibitors such as KYA1797K . While both compounds inhibit the Wnt/β-catenin pathway, KYA1797K destabilizes β-catenin through the activation of the Axin-GSK3β complex, whereas this compound blocks the interaction between β-catenin and CBP . This difference in mechanism highlights the uniqueness of this compound in selectively targeting the β-catenin/CBP interaction .
List of Similar Compounds
Properties
IUPAC Name |
(6S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41)/t29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWTUOLCGKIECB-XZWHSSHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2CN(C(=O)[C@@H](N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


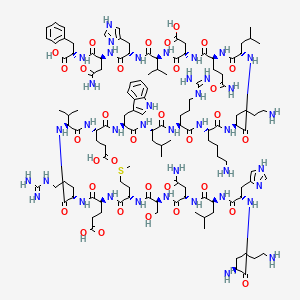
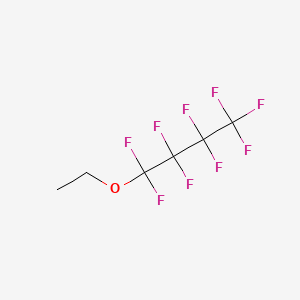
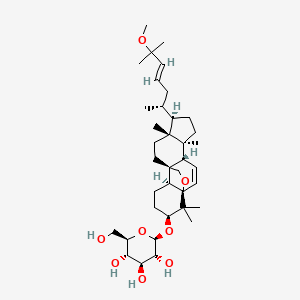
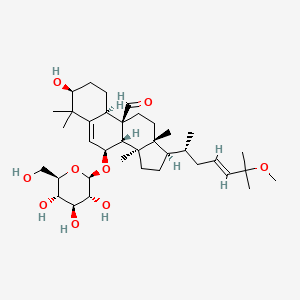
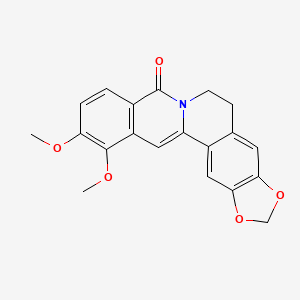
![Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B3029882.png)
